1-((3-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-amine hydrochloride is a synthetic organic compound characterized by the presence of a trifluoromethoxy group, a sulfonyl group, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a building block in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-amine hydrochloride typically involves multiple steps:
-
Formation of the Trifluoromethoxyphenyl Sulfonyl Intermediate
Starting Material: 3-(Trifluoromethoxy)aniline.
Reaction: Sulfonylation using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Conditions: Typically carried out at room temperature to moderate heat.
-
Coupling with Piperidine
Intermediate: The sulfonylated product is then reacted with piperidine.
Reaction: Nucleophilic substitution.
Conditions: Often performed in an organic solvent like dichloromethane or acetonitrile, under reflux conditions.
-
Formation of Hydrochloride Salt
Final Step: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Conditions: This step is usually straightforward and performed at room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:
Batch Processing: For smaller quantities.
Continuous Flow Chemistry: For larger, more consistent production, ensuring better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-((3-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-amine hydrochloride can undergo various chemical reactions:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group (if present in derivatives) can be reduced to an amine.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-((3-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 1-((3-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-amine hydrochloride depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s metabolic stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-amine hydrochloride: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
1-((3-(Methoxy)phenyl)sulfonyl)piperidin-4-amine hydrochloride: Similar structure but with a methoxy group instead of trifluoromethoxy.
Uniqueness
1-((3-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-amine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and metabolic stability, making it a valuable compound in drug design and development.
Properties
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O3S.ClH/c13-12(14,15)20-10-2-1-3-11(8-10)21(18,19)17-6-4-9(16)5-7-17;/h1-3,8-9H,4-7,16H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCTWKQZHLOWKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)C2=CC=CC(=C2)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.